

Unmasking Specificity: A Comparative Guide to Anti-c-Myc Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

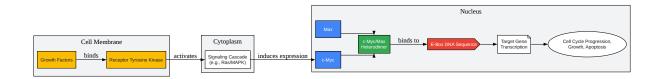
Compound of Interest		
Compound Name:	c-Myc Peptide	
Cat. No.:	B12299582	Get Quote

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to the integrity of experimental data. This guide provides an objective comparison of the cross-reactivity profiles of commonly used anti-c-Myc antibodies, supported by experimental data, to aid in the selection of the most appropriate reagents for your research needs.

The c-Myc protein is a crucial transcription factor involved in cell proliferation, differentiation, and apoptosis. Its study relies heavily on the use of specific antibodies. However, potential cross-reactivity of these antibodies with other cellular proteins can lead to misinterpretation of results. This guide focuses on the well-characterized 9E10 clone and its alternatives, presenting evidence of their off-target interactions.

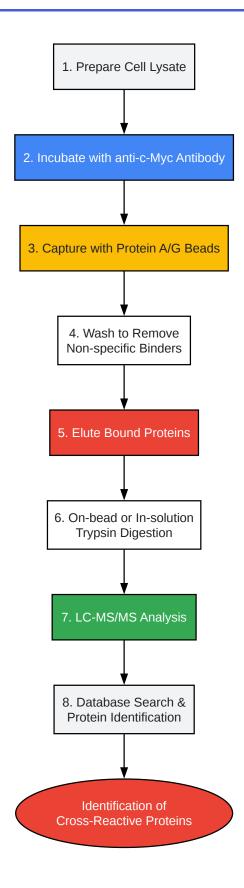
Comparative Analysis of Anti-c-Myc Antibody Cross-Reactivity

The following table summarizes known cross-reactive proteins for different anti-c-Myc antibody clones based on published experimental data. It is critical to note that while some manufacturers claim no cross-reactivity with other cellular proteins[1], independent studies have identified several off-target interactions.



Antibody Clone	Cross- Reactive Protein/Motif	Species/Sourc e	Experimental Method	Quantitative Data
9E10	Murine c-Myc	Mouse	Immunofluoresce nce, Western Blot	Not specified, but confirmed reactivity with denatured murine c-Myc.[2]
9E10	Dihydrolipoamide S- acetyltransferase (DLAT) derived peptide	Human	Peptide Microarray	Strongest cross-reaction with a human epitope containing the motif LAKILVPE.
9E10	Nucleoprotein	Measles virus	Peptide Microarray	High signal intensity.[3]
9E10	Erythrocyte membrane- associated giant protein antigen 332	Plasmodium falciparum	Peptide Microarray	High signal intensity.[3]
9E10	Polymerase	Hepatitis B virus	Peptide Microarray	High signal intensity.[3]
9E10	Truncated Is1560 transposase	Mycobacterium tuberculosis	Peptide Microarray	High signal intensity.[3]
Hyper-Myc	Peptide with consensus motif AKLVSE	N/A	Peptide Microarray	Relative intensity of cross-reaction was 18% of the main signal.[4]

Signaling and Experimental Workflows


To provide a clearer understanding of the biological context and the methods used to assess specificity, the following diagrams illustrate the c-Myc signaling pathway and a typical immunoprecipitation-mass spectrometry (IP-MS) workflow.

Click to download full resolution via product page

Caption: Simplified c-Myc signaling pathway.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cross-reactivity of the monoclonal antibody 9E10 with murine c-MYC PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pepperprint.com [pepperprint.com]
- 4. pepperprint.com [pepperprint.com]
- To cite this document: BenchChem. [Unmasking Specificity: A Comparative Guide to Anti-c-Myc Antibody Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12299582#potential-cross-reactivity-of-anti-c-myc-antibodies-with-other-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com